2-(2,5-Dichlorophenyl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

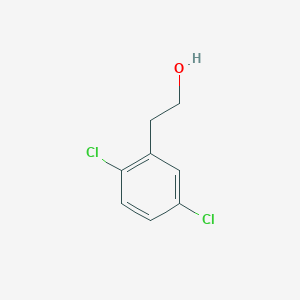

“2-(2,5-Dichlorophenyl)ethan-1-ol” is an organic compound with the CAS Number: 1875-87-2 . It has a molecular weight of 191.06 and its IUPAC name is 2-(2,5-dichlorophenyl)ethanol .

Molecular Structure Analysis

The InChI code for “2-(2,5-Dichlorophenyl)ethan-1-ol” is 1S/C8H8Cl2O/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4H2 . This indicates the presence of 8 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom in the molecule.Physical And Chemical Properties Analysis

“2-(2,5-Dichlorophenyl)ethan-1-ol” is a solid at room temperature . It should be stored in a dry environment .Applications De Recherche Scientifique

Enantioselective Synthesis in Pharmaceutical Compounds

2-(2,5-Dichlorophenyl)ethanol: is utilized in the enantioselective synthesis of chiral intermediates for antifungal agents like Miconazole . The high enantiomeric excess achieved in such syntheses is crucial for the pharmaceutical industry, as the biological activity of drugs can be highly dependent on the chirality of the active compound.

Biological Activity of Indole Derivatives

The compound serves as a precursor in the synthesis of indole derivatives, which exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . This makes it valuable for research into new therapeutic agents.

Catalysis and Biotransformation

In catalysis, 2-(2,5-Dichlorophenyl)ethanol is involved in biotransformation processes using bacterial strains for the production of chiral intermediates . This application is significant for developing environmentally friendly and sustainable chemical processes.

Material Science and Electrochemistry

The compound’s derivatives are explored for their electrocatalytic properties, such as in the selective dehalogenation over Pd-loaded felt cathodes . This has implications for the development of new materials and electrochemical sensors.

Synthesis of Heterocyclic Compounds

As a phenethyl alcohol derivative, 2-(2,5-Dichlorophenyl)ethanol is used in the synthesis of heterocyclic compounds, which are foundational structures for many drugs and agrochemicals .

Molecular Modeling and Simulation

In computational chemistry, the compound’s structural and physicochemical properties are analyzed for molecular modeling and simulation purposes. This aids in the prediction of compound behavior in various biological and chemical systems .

Chemical Education and Research

2-(2,5-Dichlorophenyl)ethanol: is also used in academic settings for teaching and research, helping students and researchers understand the principles of organic synthesis and compound characterization .

Analytical Chemistry

In analytical chemistry, the compound is used as a standard or reference material in chromatography and spectroscopy to calibrate instruments and validate methods .

Safety And Hazards

Propriétés

IUPAC Name |

2-(2,5-dichlorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAXYYQCCIYTEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541841 |

Source

|

| Record name | 2-(2,5-Dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dichlorophenyl)ethan-1-ol | |

CAS RN |

1875-87-2 |

Source

|

| Record name | 2-(2,5-Dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B184131.png)